- Industrial production process of O-desmethylvenlafaxine from venlafaxine hydrochloride, China, , ,

Cas no 93413-62-8 (D,L-O-Desmethyl Venlafaxine)

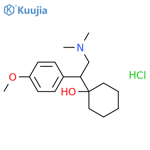

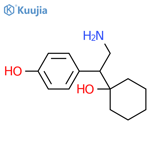

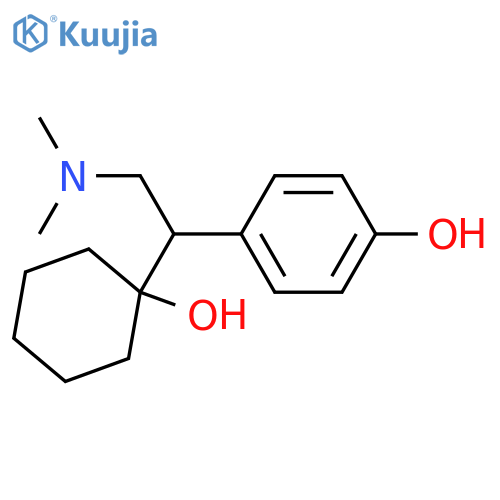

D,L-O-Desmethyl Venlafaxine structure

商品名:D,L-O-Desmethyl Venlafaxine

CAS番号:93413-62-8

MF:C16H25NO2

メガワット:263.375204801559

MDL:MFCD00871934

CID:61627

PubChem ID:329770282

D,L-O-Desmethyl Venlafaxine 化学的及び物理的性質

名前と識別子

-

- 4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol

- 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol

- O-Desmethylvenlafaxine

- 4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)-ethyl)phenol

- D,L-O-Desmethyl Venlafaxine

- O-DesMethyl Venlafaxine Hydrochloride

- O-Desmethylvenlafaxine solution

- Desvenlafaxine

- DVS 233

- Pristiq

- O-desmethyl venlafaxine

- Desvenlafaxine [INN:BAN]

- O-Desvenlafaxine

- d,l-O-Desmethylvenlafaxine

- KYYIDSXMWOZKMP-UHFFFAOYSA-N

- Desvenlafaxine, 97%

- 1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexanol

- Phenol, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-

- Phenol, 4-(2-(dimethylamino)-1-(1-hydro

- O-DESMETHYL VENLAFAXINE-D10

- DL-O-Desmethylvenlafaxin

- Desvenlafaxine(O-Desnethylvenfaxine)

- 1-[1-(4-Hydroxyphenyl)-2-dimethylaminoethyl]cyclohexanol

- 4-[1-(1-Hydroxycyclohexyl)-2-(dimethylamino)ethyl]phenol

- Desmethylvenlafaxine

- 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol (ACI)

- D-VENIZ

- Khedezla

- MDD-XR

- NEWVEN

-

- MDL: MFCD00871934

- インチ: 1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3

- InChIKey: KYYIDSXMWOZKMP-UHFFFAOYSA-N

- ほほえんだ: OC1C=CC(C(C2(CCCCC2)O)CN(C)C)=CC=1

計算された属性

- せいみつぶんしりょう: 263.189

- どういたいしつりょう: 263.189

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.7

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 1.115

- ゆうかいてん: 220.0 to 224.0 deg-C

- ふってん: 403.8°C at 760 mmHg

- フラッシュポイント: 華氏温度:48.2°f

摂氏度:9°c - 屈折率: 1.573

- PSA: 43.70000

- LogP: 2.73260

- 濃度: 1.0 mg/mL in methanol

D,L-O-Desmethyl Venlafaxine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H319

- 警告文: P305+P351+P338

- 危険物輸送番号:UN1230 - class 3 - PG 2 - Methanol, solution

- WGKドイツ:3

- 危険カテゴリコード: 36

- セキュリティの説明: 26

- RTECS番号:GV8872620

-

危険物標識:

- ちょぞうじょうけん:−20°C

D,L-O-Desmethyl Venlafaxine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB436252-25 g |

4-(2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol |

93413-62-8 | 25g |

€419.80 | 2023-04-23 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5598-5G |

O-Desmethylvenlafaxine |

93413-62-8 | >98.0%(HPLC) | 5g |

¥1890.00 | 2024-04-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1580-500mg |

Desvenlafaxine |

93413-62-8 | 99.86% | 500mg |

¥ 581 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7382-100mg |

Desvenlafaxine |

93413-62-8 | 98% | 100mg |

¥2128.00 | 2023-09-09 | |

| Axon Medchem | 3578-50 mg |

O-Desmethylvenlafaxine |

93413-62-8 | 99% | 50mg |

€140.00 | 2023-07-10 | |

| Chemenu | CM117133-25g |

4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol |

93413-62-8 | 98% | 25g |

$213 | 2021-06-15 | |

| TRC | D296500-2.5mg |

D,L-O-Desmethyl Venlafaxine |

93413-62-8 | 2.5mg |

$ 75.00 | 2023-04-17 | ||

| Enamine | EN300-7353726-0.05g |

4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol |

93413-62-8 | 95% | 0.05g |

$19.0 | 2023-07-08 | |

| Chemenu | CM117133-10g |

4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol |

93413-62-8 | 98% | 10g |

$122 | 2021-06-15 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1580-1 mL * 10 mM (in DMSO) |

Desvenlafaxine |

93413-62-8 | 99.46% | 1 mL * 10 mM (in DMSO) |

¥410.00 | 2022-04-26 |

D,L-O-Desmethyl Venlafaxine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Ethanethiol , Sodium hydride Solvents: Dimethylformamide ; 2 h, rt

1.2 Solvents: Dimethylformamide ; rt → 40 °C; 20 min, 120 °C; 120 °C → 150 °C; 2 h, 150 °C; 20 min, 150 °C → 5 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 35 °C; pH 3, rt

1.4 Solvents: Toluene ; 30 min, rt; 30 min, rt

1.2 Solvents: Dimethylformamide ; rt → 40 °C; 20 min, 120 °C; 120 °C → 150 °C; 2 h, 150 °C; 20 min, 150 °C → 5 °C

1.3 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 35 °C; pH 3, rt

1.4 Solvents: Toluene ; 30 min, rt; 30 min, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; rt → 50 °C; 2 h, 50 psi, 50 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 9.5

1.2 Reagents: Ammonia Solvents: Water ; pH 9.5

リファレンス

- Process for preparing desvenlafaxine, 4-(2-dimethylamino)-1-(1-hydroxycyclohexyl)phenol and salts thereof for treatment of depressive and vasomotor menopause disorders, Czech Republic, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Chlorotrimethylsilane , Disodium sulfide ; 30 min, rt

1.2 7 h, 160 - 170 °C; 65 - 70 °C

1.2 7 h, 160 - 170 °C; 65 - 70 °C

リファレンス

- Preparation of O-desmethylvenlafaxine by demethylation of venlafaxine, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Solvents: Isopropanol , Water ; 20 °C; 2 h, 20 °C

1.2 Reagents: Formic acid Solvents: Water ; 103 °C

1.2 Reagents: Formic acid Solvents: Water ; 103 °C

リファレンス

- Advances in research at synthesis process optimization and quality standard improvement of O-desmethylvenlafaxine succinate, Frontiers in Chemistry (Lausanne, 2022, 10,

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Polyethylene glycol monomethyl ether ; 30 min, rt

1.2 Reagents: 2-Methyl-5-tert-butylthiophenol ; 1 h, rt → 175 °C; 24 h, 175 °C; 1 h, 175 °C → 80 °C

1.3 Reagents: Water ; 30 min, 80 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

1.5 Reagents: Ammonia ; pH 9.5; 1 h, rt

1.2 Reagents: 2-Methyl-5-tert-butylthiophenol ; 1 h, rt → 175 °C; 24 h, 175 °C; 1 h, 175 °C → 80 °C

1.3 Reagents: Water ; 30 min, 80 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

1.5 Reagents: Ammonia ; pH 9.5; 1 h, rt

リファレンス

- Process for preparation of 4-[2-(N-substituted-amino)-1-(1-hydroxycyclohexyl-1-yl)ethyl]phenols, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Solvents: Polyethylene glycol ; 25 - 39 °C

1.2 Reagents: 1,2-Ethanedithiol ; 25 - 30 °C

1.3 Reagents: Potassium hydroxide ; 30 min, 25 - 30 °C; 30 °C → 190 °C; 24 h, 140 - 190 °C; 140 °C → 25 °C

1.4 Solvents: Water ; 25 - 30 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 25 - 30 °C

1.6 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, pH 9 - 9.5, 25 - 30 °C

1.2 Reagents: 1,2-Ethanedithiol ; 25 - 30 °C

1.3 Reagents: Potassium hydroxide ; 30 min, 25 - 30 °C; 30 °C → 190 °C; 24 h, 140 - 190 °C; 140 °C → 25 °C

1.4 Solvents: Water ; 25 - 30 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 25 - 30 °C

1.6 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, pH 9 - 9.5, 25 - 30 °C

リファレンス

- An improved process for o-demethylation of venlafaxine, India, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 2 h, 60 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 9.5, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9.5, rt

リファレンス

- Novel oxalate salts of desvenlafaxine possessing improved aqueous solubility and bioavailability as agents for treatment of menopause-related depression and vasomotor disorders, Czech Republic, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Triisobutylaluminum Solvents: Toluene ; 20 - 30 °C; 20 h, reflux; reflux → rt

1.2 Reagents: Water ; < 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5

1.2 Reagents: Water ; < 30 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5

リファレンス

- Process for the preparation of desvenlafaxine by demethylation of venlafaxine using trialkylaluminum or dialkylaluminum hydride compounds, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Solvents: Isopropanol ; 2 h, 20 °C

1.2 Reagents: Formic acid Solvents: Water ; 48 h, 103 °C

1.2 Reagents: Formic acid Solvents: Water ; 48 h, 103 °C

リファレンス

- Environmentally-friendly synthesis method of desvenlafaxine and its succinic acid salt using 4-benzyloxyphenylacetonitrile, China, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol ; 3 - 4 h, rt → 200 °C; 24 h, 195 - 200 °C

リファレンス

- Process for preparation of 1-[2-(dimethylamino)-1-(4-hydroxyphenyl) ethyl]-cyclohexanol and salts thereof, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 2 h, 60 °C

リファレンス

- Process for preparing desvenlafaxine and salts thereof, Czech Republic, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Formic acid Solvents: Acetic acid , Water ; 15 h, 110 - 115 °C

リファレンス

- Preparation method of O-desmethylvenlafaxine, China, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 12 h, 1.5 MPa, rt

リファレンス

- Synthesis of O-desmethylvenlafaxine succinate, Zhongnan Yaoxue, 2012, 10(3), 175-177

合成方法 14

はんのうじょうけん

1.1 Reagents: Aluminum chloride Solvents: Ethanethiol ; 0.5 h, rt

1.2 Reagents: Phosphoric acid Solvents: Water ; pH 3.5

1.3 Reagents: Ammonia Solvents: Water ; pH 9.5 - 10

1.2 Reagents: Phosphoric acid Solvents: Water ; pH 3.5

1.3 Reagents: Ammonia Solvents: Water ; pH 9.5 - 10

リファレンス

- Preparation method of desvenlafaxine succinate, China, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 25 °C

リファレンス

- Process for the preparation of O-desmethyl venlafaxine (ODV) from phenylacetic acid derivatives, dimethylamine, and cyclohexanone, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 5 h, 1 MPa, rt

リファレンス

- Process for synthesis of Desvenlafaxine succinate, China, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: 1,2-Dimethoxyethane ; 24 h, 93 - 94 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5, 10 - 15 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9.6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.5, 10 - 15 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9.6

リファレンス

- Novel succinate salt of O-desmethylvenlafaxine, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Sodium triacetoxyborohydride Solvents: Methanol ; 4.66 h, rt

リファレンス

- Improved process for synthesizing desvenlafaxine free base and salts or solvates thereof for dosage forms, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 6 h, 30 °C

リファレンス

- Synthesis of desmethylvenlafaxine, Zhongguo Xiandai Yingyong Yaoxue, 2014, 31(2), 151-154

D,L-O-Desmethyl Venlafaxine Raw materials

- 1-(1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethyl)cyclohexanol

- Venlafaxine hydrochloride

- Cyclohexanol, 1-[2-(dimethylamino)-1-[4-(phenylmethoxy)phenyl]ethyl]-, hydrochloride (1:1)

- D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride

- D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine

- D,L-Venlafaxine

D,L-O-Desmethyl Venlafaxine Preparation Products

D,L-O-Desmethyl Venlafaxine 関連文献

-

Josep Sanchís,Mira Petrovi?,Maria José Farré Environ. Sci.: Water Res. Technol. 2021 7 2255

-

Luo-dan Ma,Jian Li,Jia-jun Li,Min Liu,Dong-zhi Yan,Wen-yan Shi,Gang Xu Environ. Sci.: Processes Impacts 2018 20 1020

-

Yue Xing,Yaochun Yu,Yujie Men Environ. Sci.: Water Res. Technol. 2018 4 1412

-

Alexandra K. Richardson,Marcus Chadha,Helena Rapp-Wright,Graham A. Mills,Gary R. Fones,Anthony Gravell,Stephen Stürzenbaum,David A. Cowan,David J. Neep,Leon P. Barron Anal. Methods 2021 13 595

-

Malte Posselt,Anna Jaeger,Jonas L. Schaper,Michael Radke,Jonathan P. Benskin Environ. Sci.: Processes Impacts 2018 20 1716

93413-62-8 (D,L-O-Desmethyl Venlafaxine) 関連製品

- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)

- 1062605-69-9(D,L-O-Desmethyl Venlafaxine-d6)

- 149289-30-5(rac N-Desmethyl Venlafaxine)

- 93413-44-6(S-Venlafaxine)

- 1062607-49-1(D,L-O-Desmethyl Venlafaxine-d10)

- 142761-11-3(R-(-)-O-Desmethyl Venlafaxine)

- 93413-69-5(D,L-Venlafaxine)

- 1346600-38-1(rac Dehydro-O-desmethyl Venlafaxine)

- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)

- 93413-46-8(R-Venlafaxine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93413-62-8)D,L-O-Desmethyl Venlafaxine

清らかである:99%/99%/99%

はかる:5g/1g/25g

価格 ($):629.0/182.0/1007.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93413-62-8)O-Desmethylvenlafaxine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ